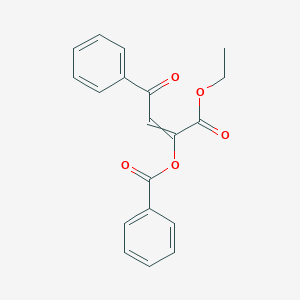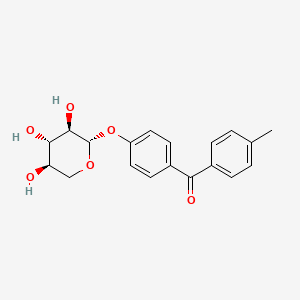![molecular formula C13H16N2O2 B14428632 N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 83976-29-8](/img/structure/B14428632.png)
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Méthodes De Préparation
The synthesis of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Another method involves the condensation reaction between indole carbaldehyde oxime and 2-chloroacetamide derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents include halogens and acids.
Condensation: The compound can undergo condensation reactions with various amines and carboxylic acids to form amides and other derivatives
Applications De Recherche Scientifique
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Comparaison Avec Des Composés Similaires
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can be compared with other indole derivatives such as:
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties.
These compounds share the indole ring system but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Propriétés
Numéro CAS |
83976-29-8 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-[2-(1-formyl-2,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-10(17)14-7-6-11-8-15(9-16)13-5-3-2-4-12(11)13/h2-5,9,11H,6-8H2,1H3,(H,14,17) |
Clé InChI |
YXJHYAWNUYNLFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1CN(C2=CC=CC=C12)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




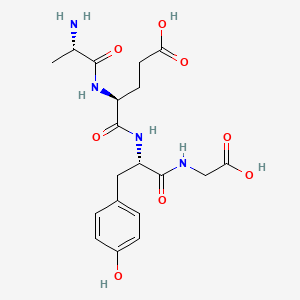

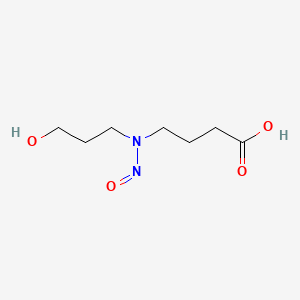
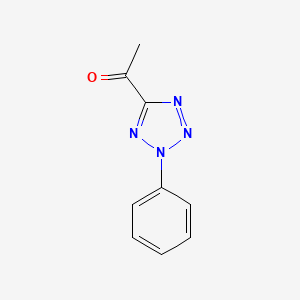
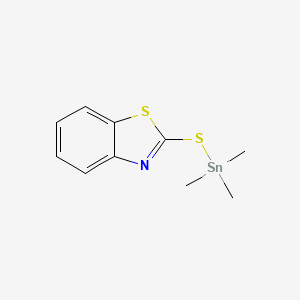


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
